

(5-chloro-1H-indol-2-yl)methanamine safety and toxicity data

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Compound of Interest

Compound Name: (5-chloro-1H-indol-2-yl)methanamine

Cat. No.: B1587982

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An In-Depth Technical Guide to the Safety and Toxicity Profile of (5-chloro-1H-indol-2-yl)methanamine

Disclaimer: Specific and comprehensive safety and toxicological data for **(5-chloro-1H-indol-2-yl)methanamine** are not extensively available in publicly accessible databases. This guide has been meticulously compiled by extrapolating information from structurally analogous compounds, including the parent indole scaffold, other chlorinated indoles, and related methanamine derivatives. The information herein should be utilized as a provisional resource for risk assessment and the formulation of safe handling protocols. It is imperative that researchers, scientists, and drug development professionals conduct a thorough, context-specific risk assessment prior to use and handle this compound with appropriate caution within a controlled laboratory setting.

Introduction and Compound Overview

(5-chloro-1H-indol-2-yl)methanamine is a substituted indole, a heterocyclic aromatic compound that is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of a chlorine atom at the 5-position and a methanamine group at the 2-position suggests potential for diverse pharmacological activities, making it a compound of interest in drug discovery and development. However, these same structural features necessitate a careful evaluation of its toxicological profile. This guide provides a

predictive safety and toxicity assessment and outlines the necessary experimental workflows to definitively characterize its safety profile.

Chemical and Physical Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClN ₂	-
Molecular Weight	180.63 g/mol	[1]
Boiling Point	369.8 °C at 760 mmHg	[1]
Density	1.349 g/cm ³	[1]
Flash Point	177.4 °C	[1]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[1]

Extrapolated Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a provisional hazard classification for **(5-chloro-1H-indol-2-yl)methanamine** has been extrapolated from data on related compounds like indole and other chlorinated aromatic amines.[2]

Anticipated GHS Hazard Classification:

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	Warning	H335: May cause respiratory irritation

This classification is predictive and must be confirmed through empirical testing.

Predictive Toxicological Profile

The toxicological profile of **(5-chloro-1H-indol-2-yl)methanamine** is currently incomplete. The following sections provide an expert analysis based on its structural components.

Acute Toxicity

While no specific LD50 data exists for this compound, the parent compound, indole, is classified as harmful if swallowed. A safety data sheet for the isomeric (5-chloro-1H-indol-3-yl)methanamine indicates no available data for oral, inhalation, or dermal acute toxicity.[3] Given the presence of the chloro-indole moiety, it is prudent to handle this compound as moderately toxic upon single ingestion.

Dermal and Ocular Irritation

Substituted indoles and chlorinated aromatic compounds are frequently cited as skin and eye irritants.[4] Therefore, direct contact with the skin is likely to cause irritation, and contact with the eyes may result in serious irritation.[5]

Genotoxicity and Mutagenicity

The genotoxic potential of **(5-chloro-1H-indol-2-yl)methanamine** is unknown. The parent indole ring is a key structural component of many natural and synthetic compounds, some of which have been investigated for mutagenic properties. Chlorinated anilines, which share some structural similarities, have shown mixed results in genotoxicity assays, with some isomers demonstrating clear genotoxic effects.[6] Therefore, it is crucial to assume the compound may be mutagenic until proven otherwise through rigorous testing.

Carcinogenicity

There is no data available regarding the carcinogenic potential of this specific compound. Long-term studies would be required to assess this endpoint. Regulatory bodies like the IARC, NTP, and OSHA have not classified this compound.

Ecotoxicity

No data is available on the toxicity of **(5-chloro-1H-indol-2-yl)methanamine** to aquatic life or other environmental compartments.[3] Indole itself is known to be very toxic to aquatic life. The chlorinated nature of the compound could also contribute to its persistence and potential for bioaccumulation. Therefore, release into the environment must be strictly avoided.

Safe Handling and Personal Protective Equipment (PPE)

Given the data gaps and the potential for hazard, a conservative approach to handling is required. The following PPE and engineering controls are mandatory.

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
- **Eye/Face Protection:** Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
- **Skin Protection:** Wear a lab coat and impervious gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

- Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate particulate filter should be used.[\[3\]](#)

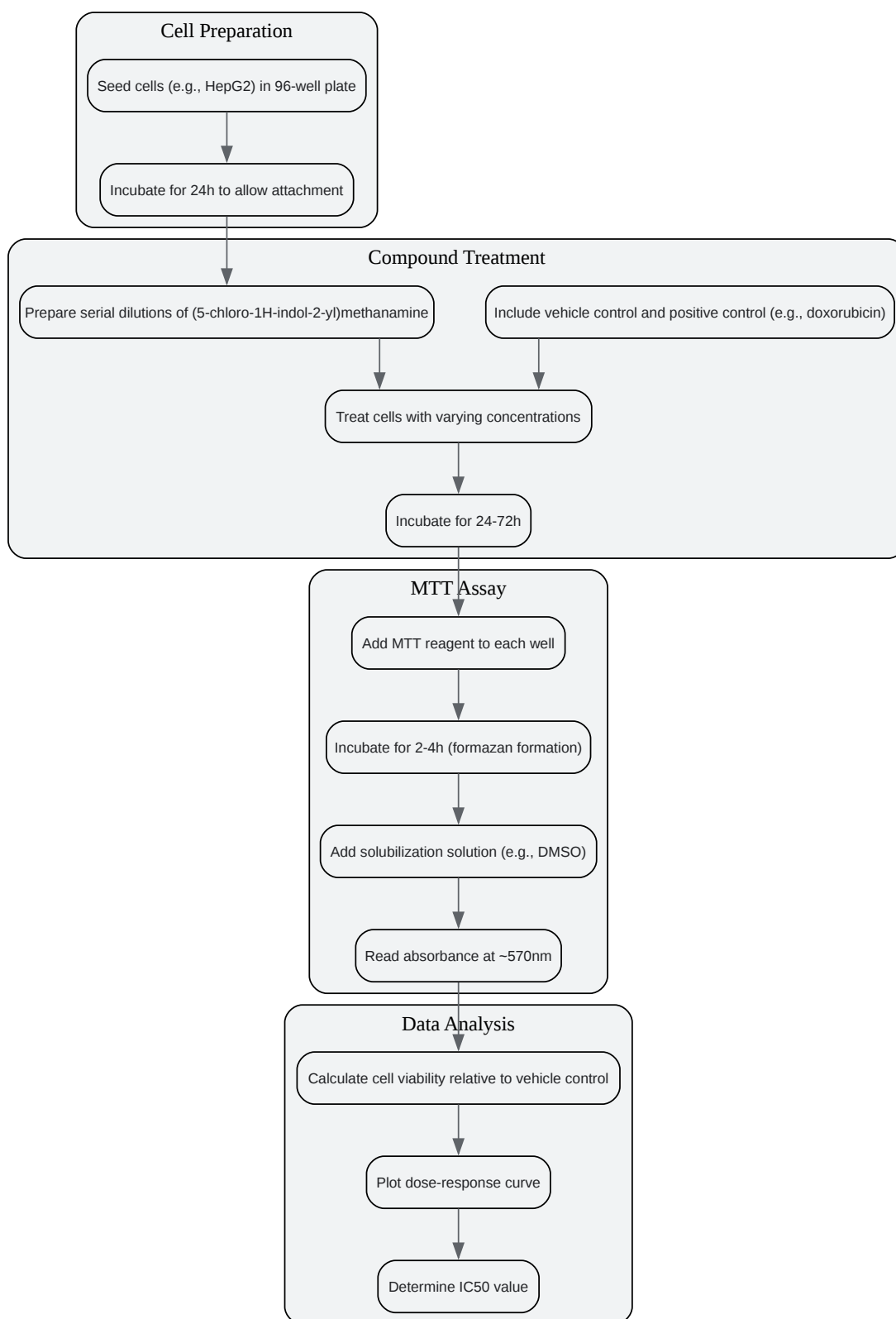
Experimental Workflows for Toxicity Assessment

For any novel compound intended for further development, a systematic toxicological evaluation is essential. The following section outlines the standard experimental protocols that should be employed to characterize the safety profile of **(5-chloro-1H-indol-2-yl)methanamine**.

Initial In Vitro Cytotoxicity Assay

The first step is to determine the compound's general toxicity to living cells. An MTT or similar colorimetric assay using a common cell line (e.g., HeLa, HepG2) is a standard starting point.

Workflow: In Vitro Cytotoxicity (MTT Assay)



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Caption: Workflow for determining the in vitro cytotoxicity (IC₅₀) of a test compound.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical compound.

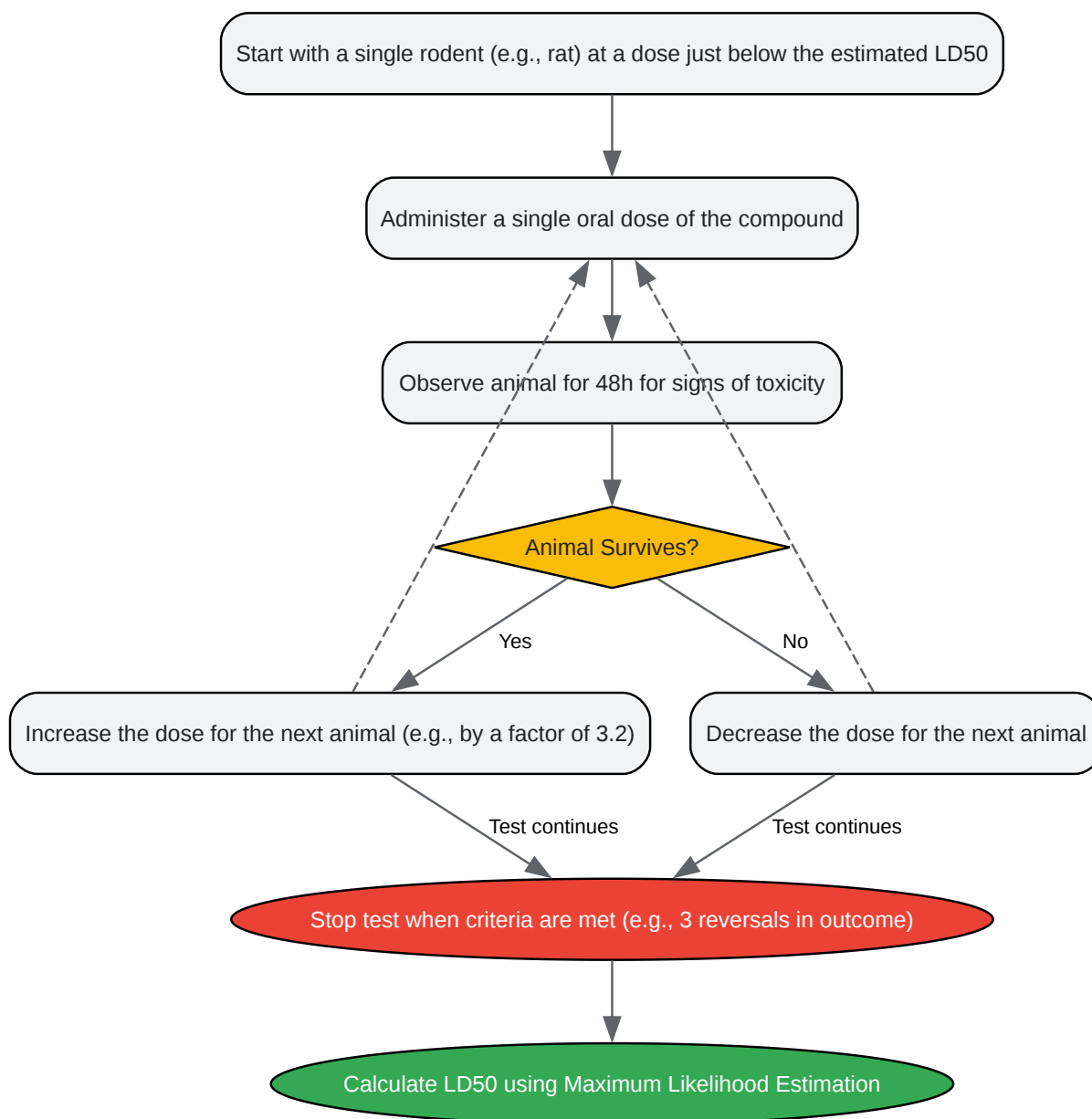
Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- **Strain Selection:** Utilize multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) to detect different types of mutations.
- **Metabolic Activation:** Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify pro-mutagens that become active after metabolism.
- **Plate Incorporation Method:**
 - Prepare a top agar containing a trace amount of histidine (for *Salmonella*) or tryptophan (for *E. coli*).
 - To the molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
 - Pour this mixture onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan).
- **Analysis:** A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vivo Acute Toxicity Study (Up-and-Down Procedure)

To determine the acute oral toxicity (LD50), the Up-and-Down Procedure (UDP) is a modern method that reduces the number of animals required compared to traditional methods. This should be conducted in compliance with OECD Test Guideline 425.

Workflow: In Vivo Acute Oral Toxicity (OECD 425)

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Caption: Logical flow of the Up-and-Down Procedure for acute toxicity testing.

First Aid and Emergency Procedures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

While **(5-chloro-1H-indol-2-yl)methanamine** is a compound of interest for research and development, the current lack of comprehensive safety and toxicity data mandates a cautious and systematic approach. The predictive toxicological profile suggests that it should be handled as a substance that is harmful if swallowed and is a skin and eye irritant, with unknown mutagenic potential. Researchers must employ stringent safe handling practices and personal protective equipment. The definitive characterization of its safety profile requires the execution of standardized toxicological assays as outlined in this guide. This empirical data is essential for any further development and for ensuring the safety of all personnel.

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